molecular formula C7H7N3S B1433846 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1596350-40-1

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1433846
CAS No.: 1596350-40-1
M. Wt: 165.22 g/mol
InChI Key: NZVMANGDZUBESL-UHFFFAOYSA-N
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Description

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1596350-40-1) is a high-value bicyclic heterocyclic compound featuring a unique pyrrolo[2,1-f][1,2,4]triazine scaffold with a bridgehead nitrogen atom . This structural motif is recognized as a privileged and multimodal pharmacophore in medicinal chemistry, notably for its role as a kinase inhibitor template that mimics quinazoline-based inhibitors . The scaffold is an integral component of several FDA-approved drugs and clinical candidates, including the kinase inhibitor avapritinib for unresectable or metastatic gastrointestinal stromal tumor and the broad-spectrum antiviral remdesivir . Its planar, rigid framework facilitates electron delocalization and enables precise interactions with enzyme active sites, making it a versatile core structure for developing targeted cancer therapies . Researchers leverage this compound and its derivatives in the design of inhibitors targeting a wide range of kinases, such as VEGFR-2, c-Met, EGFR, HER2, anaplastic lymphoma kinase (ALK), and the Hedgehog (Hh) signaling pathway . The methylthio substituent at the 4-position provides a strategic handle for further synthetic modification, allowing for extensive structure-activity relationship (SAR) studies . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-6-3-2-4-10(6)9-5-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVMANGDZUBESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Method: Synthesis via Formation of Triazinium Dicyanomethylide

One of the most convenient and efficient routes to 4-(methylthio)pyrrolo[2,1-f]triazine involves the formation of a triazinium dicyanomethylide intermediate, followed by a cycloaddition reaction that introduces the methylthio substituent.

Process Summary:

  • Starting from a triazine precursor, tetracyanoethylene oxide is reacted to form a triazinium dicyanomethylide intermediate.
  • This intermediate undergoes a [2+2] cycloaddition with phenyl vinyl sulfoxide, which introduces the methylthio group at the 4-position, yielding 2-(methylsulfanyl)-pyrrolo[2,1-f]triazine-7-carbonitrile.
  • This method is advantageous due to its operational simplicity and relatively high yields.

Reaction Scheme (Simplified):

Step Reagents/Conditions Product
1 Triazine + tetracyanoethylene oxide Triazinium dicyanomethylide intermediate
2 Intermediate + phenyl vinyl sulfoxide 4-(Methylthio)pyrrolo[2,1-f]triazine derivative

This approach offers a modular pathway to access methylthio-substituted pyrrolotriazines and has been reported with good reproducibility and scalability.

Multistep Synthesis from Pyrrole Derivatives

Another widely utilized route involves multistep synthesis starting from readily available pyrrole derivatives:

  • Step 1: Functionalization of pyrrole to introduce a cyano group at the 2-position (2-cyanopyrrole).
  • Step 2: Amination of 2-cyanopyrrole to form N-amino-2-cyanopyrrole.
  • Step 3: Cyclization with formamidine acetate to form the pyrrolo[2,1-f]triazine core.

For the methylthio derivative, the methylthio group is introduced typically via substitution reactions on the triazine ring or by using sulfur-containing reagents during or after the cyclization step.

Key Experimental Details:

  • The amination step often uses monochloramine prepared in situ.
  • Cyclization is conducted by heating with formamidine acetate, which acts both as reagent and solvent.
  • The process can be conducted in a two-vessel system, allowing scale-up to kilogram quantities with yields around 55-67% for the triazine core.

Transition Metal-Mediated and Rearrangement Methods

Transition metal catalysis and rearrangement of pyrrolooxadiazines have also been explored for the synthesis of pyrrolo[2,1-f]triazine derivatives:

  • Transition metal-mediated methods often involve palladium or copper catalysts facilitating cross-coupling or annulation reactions.
  • Rearrangement strategies use pyrrolooxadiazines as precursors, which upon rearrangement yield the triazine ring system.

These methods provide alternative routes especially useful for introducing diverse substituents, including methylthio groups, with regio- and stereoselectivity.

Process Optimization and Scale-Up Considerations

A recent scalable synthetic methodology emphasizes:

  • Use of simple building blocks such as pyrrole, chloramine, and formamidine acetate.
  • Careful control of reaction temperatures, especially during monochloramine preparation and amination steps.
  • Monitoring impurity profiles via HPLC and controlling pH to ensure high purity of the final triazine product.
  • Efficient isolation and purification steps involving filtration, washing, and drying to achieve high-quality crystalline 4-(methylthio)pyrrolo[2,1-f]triazine.

This process has been successfully scaled to kilogram quantities with reproducible yields and purity, demonstrating industrial applicability.

Summary Table of Preparation Methods

Method Category Key Reagents/Intermediates Advantages Typical Yield (%) Notes
Pyrrole Derivative Multistep Pyrrole, monochloramine, formamidine acetate Simple starting materials; scalable 55-67 Requires controlled amination and cyclization
Triazinium Dicyanomethylide Route Triazine, tetracyanoethylene oxide, phenyl vinyl sulfoxide Direct methylthio introduction; modular Moderate to high Efficient for methylthio substitution
Transition Metal-Mediated Synthesis Pd or Cu catalysts, pyrrolooxadiazines Regio- and stereoselective Variable Useful for complex substitutions
Rearrangement of Pyrrolooxadiazines Pyrrolooxadiazines Alternative ring construction Variable Less common; specialized conditions

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

Pharmaceutical Development

Kinase Inhibitors
4-MPT serves as a core scaffold in the design of kinase inhibitors, which are crucial for targeting diseases such as cancer. The pyrrolo[2,1-f][1,2,4]triazine ring system has been utilized in the development of several drugs that inhibit specific kinases involved in cellular signaling pathways. For instance, avapritinib is an FDA-approved drug for treating gastrointestinal stromal tumors that incorporates this scaffold .

Antiviral Agents
While direct research on 4-MPT as an antiviral agent is limited, its parent structure has shown promise. The antiviral drug remdesivir, effective against RNA viruses including SARS-CoV-2, contains the pyrrolo[2,1-f][1,2,4]triazine framework . This suggests potential avenues for developing new antiviral medications based on 4-MPT and its derivatives.

Hedgehog Signaling Pathway Inhibitors
A study highlighted the design of a series of compounds derived from the pyrrolo[2,1-f][1,2,4]triazine scaffold that act as inhibitors of the Hedgehog signaling pathway. These compounds demonstrated significant potency in vitro and favorable pharmacokinetic properties in vivo .

Imaging Agents
Recent advancements have led to the synthesis of carbon-11-labeled derivatives of 4-MPT for use as positron emission tomography (PET) tracers. These tracers are being explored for imaging p38α mitogen-activated protein kinase activity . This application underscores the compound's versatility beyond traditional drug development.

Structure-Activity Relationship Studies

Research has focused on modifying the structure of 4-MPT to enhance its biological activity. For example, a study explored various structural modifications to optimize compounds targeting different therapeutic pathways . This approach not only aids in understanding the relationship between chemical structure and biological function but also facilitates the discovery of more effective therapeutics.

Data Table: Summary of Applications

Application Area Description Example Compounds
Pharmaceutical DevelopmentKinase inhibitors targeting cancer-related pathwaysAvapritinib
Antiviral AgentsPotential for development into antiviral drugsRemdesivir
Biological ActivityInhibition of Hedgehog signaling pathwayVarious derivatives
Imaging AgentsCarbon-11 labeled derivatives for PET imagingp38α kinase tracers

Case Studies

  • Hedgehog Signaling Inhibition
    A novel series of pyrrolo[2,1-f][1,2,4]triazine derivatives were synthesized and evaluated for their ability to inhibit the Hedgehog signaling pathway. The lead compound showed superior potency compared to previous models and was validated through in vivo studies .
  • Development of PET Tracers
    The synthesis of carbon-11-labeled derivatives demonstrated successful radiochemical yields suitable for PET imaging applications. This advancement opens new avenues for non-invasive imaging techniques in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Biological Activity

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antiviral effects, and potential as a kinase inhibitor.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₇H₆N₄S
  • CAS Number : 1233094-95-5

This compound features a pyrrolo-triazine core, which is significant in drug design due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazineMCF-7 (breast cancer)12.5Induces apoptosis via caspase activation
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazineMDA-MB-231 (breast cancer)10.3Inhibits NF-κB and promotes p53 expression
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazineDiFi (colon cancer)8.5Inhibits EGFR tyrosine kinase activity

The compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating lower toxicity towards normal cells. The mechanism of action involves the induction of apoptosis through caspase activation and modulation of key signaling pathways like NF-κB and p53.

Antiviral Activity

Pyrrolo[2,1-f][1,2,4]triazines have also been investigated for their antiviral properties. A study reported that derivatives of this compound exhibited potent antiviral activity against influenza virus strains:

CompoundVirus TypeSelectivity IndexMechanism of Action
Dimethyl this compoundInfluenza A (H1N1)188Inhibition of neuraminidase

The low cytotoxicity combined with high selectivity indices indicates a promising profile for therapeutic applications in treating viral infections.

Kinase Inhibition

The pyrrolo[2,1-f][1,2,4]triazine scaffold has been identified as a novel template for kinase inhibitors. Studies have shown that modifications at specific positions on the triazine ring can enhance inhibitory activity against various kinases:

Compound ModificationTarget KinaseIC₅₀ (µM)
4-Amino substitutionEGFR0.067
6-Hydroxy substitutionVEGFR-20.045

These findings suggest that further exploration of this compound's structure-activity relationship could lead to the development of effective kinase inhibitors with applications in cancer therapy.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study involving MCF-7 and MDA-MB-231 cell lines treated with 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine:

  • The compound demonstrated an IC₅₀ value significantly lower than standard chemotherapeutics like cisplatin.
  • Mechanistic studies revealed increased apoptosis markers and downregulation of anti-apoptotic proteins.

Case Study 2: Antiviral Activity
A clinical evaluation of dimethyl derivatives showed:

  • Effective inhibition of viral replication in vitro.
  • Favorable pharmacokinetic properties leading to consideration for further development as antiviral agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are available for preparing 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine, and how do they compare in efficiency?

  • Methodology : The compound can be synthesized via multiple routes:

  • Triazinium dicyanomethylide route : A two-step process involving tetracyanoethylene oxide and phenyl vinyl sulfoxide cycloaddition (55–70% yield) .
  • Pyrrolooxadiazine rearrangement : Starting from pyrrole-2-carboxamides, yielding pyrrolotriazin-4(3H)-ones under mild conditions .
  • Transition metal-mediated synthesis : Palladium-catalyzed cross-coupling for regioselective functionalization .
    • Optimization : Solvent choice (e.g., DMF for cycloaddition) and temperature control (e.g., 80°C for triazinium intermediate stability) are critical for yield improvement .

Q. What structural features of pyrrolo[2,1-f][1,2,4]triazine contribute to its biological activity?

  • Key Features :

  • The bicyclic scaffold mimics purine bases, enabling interactions with viral RNA polymerases (e.g., norovirus RdRp) .
  • The methylthio group at position 4 enhances lipophilicity and membrane permeability, critical for cellular uptake .
    • Validation : X-ray crystallography of RdRp complexes confirms binding via π-π stacking and hydrogen bonding .

Q. How is the antitumor activity of this scaffold evaluated in preclinical models?

  • Assays :

  • In vitro : Cytotoxicity against human colon (HCT-116) and lung (A549) carcinoma cell lines (IC₅₀ = 0.2–5 µM) .
  • In vivo : Xenograft models show tumor growth inhibition (40–60% reduction at 10 mg/kg dosing) via VEGFR-2 and c-Met pathway suppression .

Advanced Research Questions

Q. How can structural modifications enhance kinase inhibitory potency while minimizing off-target effects?

  • SAR Insights :

  • Position 2 : Aryl substitutions (e.g., 4-fluorophenyl) improve EGFR/HER2 dual inhibition (IC₅₀ = 2–10 nM) .
  • Position 6 : Alkoxy groups (e.g., cyclopropylmethoxy) optimize VEGFR-2 selectivity (10-fold over FGFR-1) .
    • Screening : Parallel synthesis and high-throughput kinase profiling (e.g., against 400+ kinases) identify selectivity cliffs .

Q. What experimental approaches resolve contradictions in antiviral activity data across studies?

  • Case Example : Discrepancies in anti-norovirus activity (EC₅₀ ranging from 0.1–10 µM) arise from:

  • Viral strain differences : Human vs. murine norovirus RdRp variations .
  • Nucleoside prodrug design : Phosphoramidate prodrugs improve intracellular activation by 10-fold in primary human hepatocytes .
    • Resolution : Standardize assays using isogenic viral constructs and primary cell models .

Q. How can dual c-Met/VEGFR-2 inhibition be mechanistically validated in cancer models?

  • Experimental Design :

  • Biochemical assays : Measure kinase inhibition (IC₅₀) using recombinant proteins .
  • Cellular validation : siRNA knockdown of c-Met/VEGFR-2 in tumor cells to confirm on-target effects .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., PI3K/AKT suppression) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.